1,4-Dichloropyrrolo[3,4-c]pyrrole
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Overview
Description
1,4-Dichloropyrrolo[3,4-c]pyrrole is a heterocyclic compound with the molecular formula C6H2Cl2N2. It is a derivative of pyrrole, characterized by the presence of two chlorine atoms at the 1 and 4 positions of the pyrrolo[3,4-c]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichloropyrrolo[3,4-c]pyrrole can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This procedure is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned routes. The choice of method depends on factors such as cost, yield, and the availability of starting materials. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing efficiency and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[3,4-c]pyrrole-1,4-dione derivatives, while substitution reactions can produce a variety of N-substituted pyrroles.
Scientific Research Applications
1,4-Dichloropyrrolo[3,4-c]pyrrole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and organic electronic materials.
Mechanism of Action
The mechanism of action of 1,4-dichloropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,4-c]pyrrole-1,4-dione: A closely related compound with similar structural features but different chemical properties.
Diketopyrrolopyrrole (DPP): Another related compound known for its applications in organic electronics and pigments.
Uniqueness
1,4-Dichloropyrrolo[3,4-c]pyrrole is unique due to the presence of chlorine atoms, which impart distinct reactivity and properties compared to its analogs. This makes it valuable for specific applications where such reactivity is desired.
Properties
Molecular Formula |
C6H2Cl2N2 |
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Molecular Weight |
173.00 g/mol |
IUPAC Name |
3,6-dichloropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C6H2Cl2N2/c7-5-3-1-9-6(8)4(3)2-10-5/h1-2H |
InChI Key |
GQACTVYQBJHKAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C2Cl)C(=N1)Cl |
Origin of Product |
United States |
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